Methylmagnesium bromide

Description

Properties

IUPAC Name |

magnesium;carbanide;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3.BrH.Mg/h1H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPHGHWWQRMDIA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

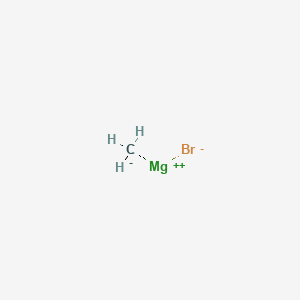

[CH3-].[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3BrMg | |

| Record name | METHYL MAGNESIUM BROMIDE IN ETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3949 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052496 | |

| Record name | Methylmagnesium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl magnesium bromide in ethyl ether appears as a colorless cloudy solution in diethyl ether. Vapors heavier than air., Diethyl ether solution: Cloudy colorless liquid; [CAMEO] In 1.4m toluene/tetrahydrofuran solution: Orange liquid; [MSDSonline] | |

| Record name | METHYL MAGNESIUM BROMIDE IN ETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3949 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl magnesium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6117 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in ether and tetrahydrofuran; insoluble in hydrocarbons | |

| Record name | METHYL MAGNESIUM BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

75-16-1 | |

| Record name | METHYL MAGNESIUM BROMIDE IN ETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3949 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl magnesium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, bromomethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylmagnesium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylmagnesium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL MAGNESIUM BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and History of Methylmagnesium Bromide

Abstract

Methylmagnesium bromide (CH₃MgBr), a cornerstone of synthetic organic chemistry, belongs to the class of organometallic compounds known as Grignard reagents. Its discovery in 1900 by Victor Grignard revolutionized the field by providing a remarkably versatile method for forming carbon-carbon bonds.[1][2] This guide delves into the historical context of its discovery, the scientific principles underpinning its synthesis and reactivity, and the evolution of its applications. We will explore the pivotal experiments that led to its inception, the characterization of its structure and solution behavior, and its enduring impact on modern drug development and materials science.

Precursors to Discovery: The State of Organometallic Chemistry in the Late 19th Century

Prior to the turn of the 20th century, the field of organometallic chemistry was in its nascent stages. While organozinc compounds, discovered by Edward Frankland in 1849, had shown some utility in organic synthesis, their high reactivity, flammability, and sensitivity to air and moisture limited their widespread use. Chemists were actively seeking more manageable and effective reagents for the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules.

In 1899, Philippe Barbier, Victor Grignard's doctoral advisor at the University of Lyon, reported a one-pot reaction involving an alkyl halide, a carbonyl compound, and magnesium metal.[3][4] This "Barbier reaction" successfully produced the desired alcohol, but the yields were often low and the results were not consistently reproducible.[3][5][6] Barbier's work, however, laid the crucial groundwork for his student's breakthrough.[4]

The Seminal Discovery by Victor Grignard

Intrigued by the inconsistencies of the Barbier reaction, Victor Grignard embarked on a systematic investigation.[7] He hypothesized that the simultaneous presence of the alkyl halide, carbonyl compound, and magnesium was leading to undesirable side reactions.[8] His critical innovation, born from this hypothesis, was to first prepare the organomagnesium compound separately and then introduce the carbonyl substrate.[7][8]

In 1900, Grignard published his findings, describing the successful preparation of what would become known as a Grignard reagent.[1][2][9] For his groundbreaking work, Victor Grignard was awarded the Nobel Prize in Chemistry in 1912.[10][11][12][13][14]

The First Synthesis of Methylmagnesium Bromide

Grignard's initial experiments focused on various alkyl halides. The synthesis of methylmagnesium bromide, a prototypical Grignard reagent, involves the reaction of methyl bromide with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF).[9][15]

Reaction: CH₃Br + Mg --(anhydrous ether)--> CH₃MgBr

The ether solvent is not merely a medium for the reaction; it plays a crucial role in stabilizing the Grignard reagent by coordinating to the magnesium atom.[16][17] This coordination is essential for the reagent's formation and solubility.

Experimental Protocol: Grignard's Original Methodology (Conceptual)

The following protocol is a conceptual representation of the original method, highlighting the key experimental considerations that remain relevant today.

| Step | Procedure | Rationale |

| 1. | All glassware is rigorously dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). | Grignard reagents are highly reactive towards protic solvents like water, which would quench the reagent.[11][16] |

| 2. | Magnesium turnings are placed in the reaction flask. | The surface of the magnesium is often activated to initiate the reaction, for example, with a small crystal of iodine.[16] |

| 3. | A solution of methyl bromide in anhydrous diethyl ether is added slowly to the magnesium turnings. | The reaction is exothermic, and slow addition helps to control the reaction rate and prevent overheating. |

| 4. | The reaction mixture is typically stirred and may require gentle heating to initiate. | The formation of the Grignard reagent is indicated by the disappearance of the magnesium metal and the formation of a cloudy solution. |

| 5. | The resulting solution of methylmagnesium bromide is then used in subsequent reactions. | The concentration of the Grignard reagent can be determined by titration before use. |

Visualization of the Synthesis Workflow

Caption: Workflow for the synthesis of methylmagnesium bromide.

Unraveling the Structure: The Schlenk Equilibrium

For many years after its discovery, the exact structure of the Grignard reagent in solution was a subject of debate. While often represented by the simple formula RMgX, it is now understood to exist in a complex equilibrium. In 1929, Wilhelm Schlenk and his son demonstrated that Grignard reagents in solution are part of a dynamic equilibrium involving the dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂) species.[17][18][19] This is now known as the Schlenk equilibrium.[17][18][20][21][22]

Schlenk Equilibrium: 2 RMgX ⇌ R₂Mg + MgX₂

The position of this equilibrium is influenced by several factors, including the nature of the R group, the halide, the solvent, and the concentration.[17][21] The various species in this equilibrium can have different reactivities, which can impact the outcome of a Grignard reaction.[21]

Visualization of the Schlenk Equilibrium

Caption: The Schlenk equilibrium for methylmagnesium bromide in solution.

Reactivity and Early Applications

The utility of methylmagnesium bromide and other Grignard reagents stems from the highly polarized carbon-magnesium bond.[16] This polarization imparts significant nucleophilic and basic character to the carbon atom, allowing it to attack a wide range of electrophilic centers.[7]

Key Reactions of Methylmagnesium Bromide

The early applications of methylmagnesium bromide centered on its reactions with carbonyl compounds to form alcohols, a reaction that remains a cornerstone of organic synthesis.[1][2][18]

-

Reaction with Aldehydes and Ketones: Methylmagnesium bromide adds to the carbonyl carbon of aldehydes and ketones to form, after acidic workup, secondary and tertiary alcohols, respectively.[18][23]

-

Reaction with Esters: The reaction with esters proceeds via a double addition to yield tertiary alcohols.[18][23]

-

Reaction with Carbon Dioxide: Carboxylation of methylmagnesium bromide, followed by acidification, produces acetic acid.

Impact on Synthetic Chemistry

The discovery of the Grignard reaction was revolutionary.[1][11] It provided a reliable and general method for constructing complex carbon skeletons from simpler starting materials.[18][24] This opened up new avenues for the synthesis of natural products, pharmaceuticals, and other complex organic molecules.[25] The ability to form new carbon-carbon bonds with such ease and predictability fundamentally changed the landscape of organic chemistry.[12]

Evolution and Modern Applications

While the fundamental principles of the Grignard reaction have remained unchanged for over a century, there have been significant advancements in its application and understanding.

Improvements in Synthesis and Handling

Modern synthetic methods have introduced variations to the original procedure, including the use of different activating agents for magnesium and alternative solvents.[16] The development of air-free techniques, such as the use of Schlenk lines, has made the handling of these air- and moisture-sensitive reagents safer and more routine.[19] Additionally, alternative precursors to methyl halides, such as dimethyl sulfate, have been explored for the synthesis of methylmagnesium compounds.[26]

Role in Drug Development and Industry

Methylmagnesium bromide and other Grignard reagents are indispensable tools in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs).[25] Their ability to introduce methyl groups and construct complex carbon frameworks is crucial in the multi-step synthesis of many drugs.[25] Beyond pharmaceuticals, Grignard reagents are widely used in the production of fine chemicals, agrochemicals, and polymers.

Cross-Coupling Reactions

In the latter half of the 20th century, the scope of Grignard reagents was further expanded with the development of transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of carbon-carbon bonds between Grignard reagents and organic halides, a transformation not possible with classical Grignard chemistry.[11] This has become a powerful tool in modern organic synthesis.

Conclusion

The discovery of methylmagnesium bromide by Victor Grignard was a watershed moment in the history of chemistry. This seemingly simple reagent unlocked a world of synthetic possibilities, transforming the way chemists approach the construction of organic molecules. From its serendipitous beginnings in the laboratory of Philippe Barbier to its current status as an essential tool in academic and industrial research, the story of methylmagnesium bromide is a testament to the power of curiosity-driven research and the enduring legacy of a single, groundbreaking discovery.

References

- Fandom. (n.d.). Grignard Reagents. Everything Wiki.

- Grignard, V. (1912). The use of organomagnesium compounds in preparative organic chemistry. Nobel Lecture.

- ACS Publications. (n.d.). The Grignard Reagents. Organometallics.

- Wikipedia. (n.d.). Grignard reagent.

- Wikipedia. (n.d.). Grignard reaction.

- Study.com. (n.d.). History of the Grignard Reaction.

- NobelPrize.org. (n.d.). Victor Grignard – Nobel Lecture.

- Grokipedia. (n.d.). Barbier reaction.

- Gawade, B. (n.d.). CH-02- Module-1-OMC-Introduction and a] Organomagnesium Compounds [PPTX].

- Gesellschaft Deutscher Chemiker e.V. (2025, June 27). Victor Grignard Georg Wittig Lecture.

- Thieme Gruppe. (n.d.). Philippe Barbier (1848–1922) and Victor Grignard (1871–1935): Pioneers of Organomagnesium Chemistry. SYNFORM.

- (n.d.). A Snippet of Grignard Reagent's Histroy.

- EBSCO. (n.d.). Grignard reagents. Research Starters.

- Wikipedia. (n.d.). Schlenk equilibrium.

- chemeurope.com. (n.d.). Barbier reaction.

- Wikipedia. (n.d.). Barbier reaction.

- Wikiwand. (n.d.). Schlenk equilibrium.

- Britannica. (2025, December 9). Victor Grignard.

- Chemistry LibreTexts. (2021, March 5). 14.12: Organomagnesium Compounds.

- Scribd. (n.d.). Chemist Wilhelm Schlenk's Legacy [PDF].

- Wikipedia. (n.d.). Victor Grignard.

- ResearchGate. (n.d.). The reaction run by Philippe Barbier, which, as studied by Victor... [Image].

- Proprep. (n.d.). Discuss the reactivity and synthetic applications of CH3MgBr (methyl magnesium bromide) in organic chemistry.

- Fiveable. (n.d.). Methylmagnesium bromide Definition. Organic Chemistry Key Term.

- PrepChem.com. (n.d.). Synthesis of methylmagnesium bromide.

- YouTube. (2024, March 23). Victor Grignard's Nobel-Winning Discovery #nobelprize #science.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methylmagnesium Bromide in Pharmaceutical Synthesis: Key Intermediate Insights.

- Fiveable. (n.d.). Schlenk Equilibrium Definition. Organic Chemistry Key Term.

- National Institutes of Health. (n.d.). Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents. PMC.

- Sigma-Aldrich. (n.d.). Methylmagnesium bromide organic synthesis.

- Guidechem. (2023, July 29). What are the applications of Magnesium Bromide in organic synthesis?. FAQ.

- Organic Syntheses. (n.d.). Procedure.

- Organic Syntheses. (n.d.). (e)-4-hexen-1-ol. Procedure.

- Google Patents. (n.d.). US2915566A - Process for preparing methyl magnesium compounds by reacting dimethyl sulfate with magnesium.

Sources

- 1. everything-and-averything.fandom.com [everything-and-averything.fandom.com]

- 2. Grignard reaction - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Barbier and Grignard: Pioneers of Organomagnesium Chemistry - SYNFORM - Thieme Chemistry [thieme.de]

- 5. Barbier_reaction [chemeurope.com]

- 6. Barbier reaction - Wikipedia [en.wikipedia.org]

- 7. Victor Grignard | Nobel Prize, Synthesis & Organic Chemistry | Britannica [britannica.com]

- 8. Victor Grignard - Wikipedia [en.wikipedia.org]

- 9. CH-02- Module-1-OMC-Introduction and a] Organomagnesium Compounds | PPTX [slideshare.net]

- 10. nobelprize.org [nobelprize.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. study.com [study.com]

- 13. nobelprize.org [nobelprize.org]

- 14. Victor Grignard Georg Wittig Lecture | Gesellschaft Deutscher Chemiker e.V. [en.gdch.de]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Grignard reagent - Wikipedia [en.wikipedia.org]

- 17. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 18. Grignard reagents | Research Starters | EBSCO Research [ebsco.com]

- 19. scribd.com [scribd.com]

- 20. wikiwand.com [wikiwand.com]

- 21. fiveable.me [fiveable.me]

- 22. Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. fiveable.me [fiveable.me]

- 24. m.youtube.com [m.youtube.com]

- 25. nbinno.com [nbinno.com]

- 26. US2915566A - Process for preparing methyl magnesium compounds by reacting dimethyl sulfate with magnesium - Google Patents [patents.google.com]

Methylmagnesium Bromide: A Comprehensive Technical Guide to a Cornerstone Grignard Reagent

Abstract

Methylmagnesium bromide (CH₃MgBr), a primary example of a Grignard reagent, stands as one of the most fundamental and versatile tools in synthetic organic chemistry.[1][2][3] Its utility in the formation of carbon-carbon bonds has made it an indispensable reagent for researchers, scientists, and professionals in drug development and fine chemical synthesis.[1][3] This technical guide provides an in-depth exploration of the core properties of methylmagnesium bromide, from its synthesis and unique solution behavior to its broad reactivity and critical applications. The narrative emphasizes the causality behind experimental choices and protocols, offering field-proven insights for its effective and safe utilization.

Synthesis and Physicochemical Properties

The synthesis of methylmagnesium bromide is a classic organometallic preparation, involving the reaction of methyl bromide with magnesium metal turnings under anhydrous conditions.[4] The choice of an ethereal solvent, typically diethyl ether or tetrahydrofuran (THF), is critical. These solvents are not merely inert media; their lone pair electrons solvate the magnesium center, forming a coordination complex that is essential for both the formation and stability of the Grignard reagent.[5][6]

Physicochemical Data

The fundamental properties of methylmagnesium bromide are summarized below. These values are critical for reaction planning, safety assessments, and process scale-up.

| Property | Value | Reference(s) |

| Molecular Formula | CH₃BrMg | [4][7] |

| Molar Mass | 119.24 g/mol | [4] |

| Appearance | Colorless to pale brown cloudy solution | [4][7][8] |

| Density | ~1.035 g/mL at 25 °C (for 3.0M solution in diethyl ether) | [7][9][10] |

| Flash Point | -40 °C (-40 °F) (for diethyl ether solution) | [7] |

| Water Solubility | Reacts violently | [7] |

Experimental Protocol: Laboratory-Scale Preparation

This protocol outlines a standard procedure for the synthesis of a methylmagnesium bromide solution. The causality for each step is explained to ensure a successful and safe outcome.

Objective: To prepare an ethereal solution of methylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Methyl bromide (can be condensed from a gas cylinder)

-

Anhydrous diethyl ether or THF

-

A small crystal of iodine (as an initiator)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube (e.g., CaCl₂)

-

Dropping funnel

-

Magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Apparatus Setup: All glassware must be rigorously dried in an oven (e.g., at 120 °C overnight) and assembled while hot under a stream of inert gas to preclude atmospheric moisture.[11] This is non-negotiable, as any trace of water will quench the Grignard reagent as it forms.[12]

-

Magnesium Activation: Place the magnesium turnings and a crystal of iodine into the reaction flask. Gently warm the flask with a heat gun under a flow of inert gas. The iodine etches the magnesium oxide layer on the surface of the turnings, exposing fresh, reactive metal. The disappearance of the violet iodine vapor is an indicator of activation. Allow the flask to cool.

-

Initiation: Add a small portion of the anhydrous ether and a small amount of methyl bromide to the activated magnesium. The reaction is initiated when bubbling is observed and the solution turns cloudy and gray. If the reaction does not start, gentle warming may be required.

-

Addition: Once the reaction is initiated, add the remaining methyl bromide, dissolved in anhydrous ether, dropwise from the addition funnel at a rate that maintains a gentle reflux.[13] The exothermic nature of the reaction typically sustains this reflux. An ice bath should be kept on hand to moderate the reaction if it becomes too vigorous.[11]

-

Completion: After the addition is complete, the mixture is typically stirred at room temperature or gently refluxed for an additional 30-60 minutes to ensure all the magnesium has reacted.[13] The resulting gray-to-brown solution is the Grignard reagent.

The Schlenk Equilibrium: Understanding Solution Structure

A common misconception is viewing Grignard reagents as simple monomeric species (RMgX) in solution. In reality, they exist in a dynamic equilibrium known as the Schlenk equilibrium .[14] This equilibrium involves the disproportionation of two molecules of the alkylmagnesium halide into a dialkylmagnesium species and a magnesium halide salt.[5][15]

2 RMgX ⇌ R₂Mg + MgX₂

The position of this equilibrium is profoundly influenced by the solvent.[5][14] In THF, the equilibrium tends to shift further to the right compared to diethyl ether, as THF is a better solvating agent for the MgX₂ species.[16] This complex solution behavior is crucial as the different species can exhibit varying reactivities.[14]

Caption: The Schlenk equilibrium for methylmagnesium bromide in solution.

Reactivity and Mechanistic Pathways

The highly polar carbon-magnesium bond dictates the reactivity of methylmagnesium bromide, rendering the methyl group both a potent nucleophile and a strong base.[1][17][18]

Nucleophilic Addition to Carbonyls

The archetypal reaction of methylmagnesium bromide is its nucleophilic addition to the electrophilic carbon of a carbonyl group.[1][12][17] This reaction is a cornerstone of organic synthesis for building molecular complexity.

-

Mechanism: The reaction proceeds via the attack of the nucleophilic methyl group on the carbonyl carbon.[12] The magnesium atom acts as a Lewis acid, coordinating to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.[6] This forms a tetrahedral alkoxide intermediate, which is then protonated during an acidic workup to yield the final alcohol product.[17]

Caption: Mechanism of Grignard addition to a ketone.

-

Predictable Outcomes: The class of alcohol produced is determined by the starting carbonyl compound:[19]

Basicity and Incompatibility with Protic Sources

Methylmagnesium bromide is a strong base and will readily deprotonate any available protic source that is more acidic than an alkane. This includes water, alcohols, phenols, thiols, and primary/secondary amines.[12][21] This reaction is often referred to as "quenching" and results in the formation of methane gas and the corresponding magnesium salt, destroying the reagent's nucleophilic potential. This is the fundamental reason why Grignard reactions must be performed under strictly anhydrous conditions.[12]

Applications in Drug Development and Advanced Synthesis

In the pharmaceutical and cosmetic industries, methylmagnesium bromide is a pivotal intermediate for constructing complex molecular architectures.[22][23]

-

Pharmaceutical Synthesis: It serves as a key building block for introducing methyl groups or creating specific alkylated structures within Active Pharmaceutical Ingredients (APIs).[22] Its ability to form C-C bonds with high predictability is essential in multi-step syntheses where precise control over stereochemistry and functionality is paramount.[22]

-

Cosmetic Ingredient Synthesis: The reagent is used to synthesize specialized molecules such as specific fatty alcohols, esters, and other compounds that function as emollients, emulsifiers, or active ingredients in high-performance cosmetic formulations.[23]

Quantitative Analysis: Titration

The exact concentration of a Grignard reagent solution can vary and often degrades over time. Therefore, it is crucial to titrate the solution before use in a stoichiometric reaction.

Experimental Protocol: Potentiometric Titration

Potentiometric titration offers a precise and automated method for determining the concentration of Grignard reagents.[24][25]

Objective: To accurately determine the molarity of a methylmagnesium bromide solution.

Materials:

-

Methylmagnesium bromide solution (to be analyzed)

-

Anhydrous THF

-

Standard solution of sec-butanol in anhydrous toluene or THF (e.g., 1.0 M)

-

Platinum electrode

Procedure:

-

Setup: Under an inert atmosphere, place a known volume of the methylmagnesium bromide solution into a dry titration vessel and dilute with anhydrous THF.

-

Titration: Immerse the platinum electrode into the solution. Add the standardized sec-butanol solution in small, precise increments using an automated titrator.

-

Endpoint Detection: The reaction between the Grignard reagent and the alcohol produces a magnesium alkoxide. The endpoint of the titration is detected as the point of maximum inflection in the potential (mV) versus the volume of titrant added. This is most accurately determined by plotting the first derivative of the titration curve.[24]

-

Calculation: The molarity of the methylmagnesium bromide solution is calculated based on the volume of titrant required to reach the endpoint and the known concentration of the titrant.

Safety and Handling

Methylmagnesium bromide is a hazardous material due to its high reactivity and the flammable nature of its ethereal solutions.[4][26] Strict adherence to safety protocols is mandatory.

Hazards:

-

Highly Flammable: Ethereal solutions have low flash points and vapors can form explosive mixtures with air.[8][26]

-

Water Reactive: Reacts violently with water, releasing flammable methane gas which may ignite spontaneously.[4][26]

Safe Handling Practices:

-

Inert Atmosphere: Always handle under an inert atmosphere (e.g., nitrogen or argon) in a chemical fume hood.[27]

-

Anhydrous Conditions: Use flame- or oven-dried glassware and anhydrous solvents to prevent quenching and potential fire hazards.[11]

-

Ignition Sources: Eliminate all potential ignition sources, including sparks, open flames, and hot surfaces. Use explosion-proof equipment.[26][27]

-

Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate gloves (e.g., nitrile gloves inspected before use).[11][26][27]

-

Storage: Store in a cool, dry, well-ventilated area away from water, acids, and oxidizing agents. Containers must be tightly sealed and kept under an inert atmosphere.

Caption: A typical experimental setup for a Grignard reaction.

Conclusion

Methylmagnesium bromide is far more than a simple chemical; it is a powerful and enabling tool for molecular construction. Its fundamental properties—a highly nucleophilic carbanion source stabilized in an ethereal solvent and existing within the dynamic Schlenk equilibrium—are directly linked to its synthetic utility. A thorough understanding of its preparation, reactivity, and stringent handling requirements is essential for any researcher aiming to leverage its full potential in the synthesis of novel compounds, from laboratory-scale research to the development of life-saving pharmaceuticals.

References

- SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism.

- Wikipedia. (2024). Grignard reaction.

- Fiveable. (n.d.). Methylmagnesium bromide Definition. Organic Chemistry Key Term.

- Wikipedia. (2023). Schlenk equilibrium.

- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.

- Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents.

- Fiveable. (n.d.). Schlenk Equilibrium Definition. Organic Chemistry Key Term.

- Organic Chemistry Portal. (n.d.). Grignard Reaction.

- ChemBK. (2024). methylmagnesium bromide.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methylmagnesium Bromide in Pharmaceutical Synthesis: Key Intermediate Insights.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safe Handling and Storage of Methylmagnesium Bromide: A Guide for Users.

- PubChem. (n.d.). Methyl magnesium bromide.

- Sigma-Aldrich. (2014). Methylmagnesium bromide solution - Safety Data Sheet.

- Proprep. (n.d.). Discuss the reactivity and synthetic applications of CH3MgBr (methyl magnesium bromide) in organic chemistry.

- ACS Publications. (2017). How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran.

- NIH. (n.d.). Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents. PMC.

- Tuulmets, A., Mikk, M., & Panov, D. (1997). SCHLENK EQUILIBRIUM IN TOLUENE SOLUTIONS OF GRIGNARD REAGENTS. Main Group Metal Chemistry.

- Fisher Scientific. (2012). Methylmagnesium bromide - SAFETY DATA SHEET.

- PrepChem.com. (n.d.). Synthesis of methylmagnesium bromide.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- Acros Organics. (2010). Methylmagnesium bromide - SAFETY DATA SHEET.

- BDMAEE. (2024). methylmagnesium bromide methylmagnesium bromide.

- Guidechem. (n.d.). What are the applications of Magnesium Bromide in organic synthesis?. FAQ.

- ChemicalBook. (2025). Methylmagnesium Bromide.

- Organic Syntheses. (n.d.). (e)-4-hexen-1-ol. Organic Syntheses Procedure.

- Sigma-Aldrich. (n.d.). Methylmagnesium bromide organic synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Methylmagnesium Bromide in Cosmetic Ingredient Synthesis.

- Benchchem. (n.d.). Methylmagnesium bromide | 75-16-1.

- Purdue University. (n.d.). Grignard Reagents.

- Organic Syntheses. (1967). 1-p-TOLYLCYCLOPROPANOL. Organic Syntheses Procedure.

- Quora. (2020). What is the criteria to decide reactivity of functional groups with grignard reagent? Which functional groups react immediately with grignard reagent?.

- PubMed. (2011). Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy.

- AMERICAN ELEMENTS. (n.d.). Methylmagnesium Bromide.

- UNL Digital Commons. (1982). preparation of highly reactive magnesium and its application to organic syntheses (grignard, tosylates, nitriles).

- Benchchem. (n.d.). Application Notes and Protocols: Grignard Reaction with Ethylmagnesium Bromide.

- Sigma-Aldrich. (n.d.). Methylmagnesium bromide 3.0M diethyl ether.

- Journal of the American Chemical Society. (1966). Composition of grignard compounds. VII. Composition of methyl- and tert-butylmagnesium halides and their dialkylmagnesium analogs in diethyl ether and tetrahydrofuran as inferred from nuclear magnetic resonance spectroscopy.

- NIST. (n.d.). methylmagnesium bromide. WebBook.

- Canadian Science Publishing. (1963). A KINETIC INVESTIGATION OF THE REACTION OF METHYLMAGNESIUM BROMIDE WITH BENZOPHENONE. Canadian Journal of Chemistry.

- ResearchGate. (2011). Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy.

- Alkali Scientific. (n.d.). Methylmagnesium bromide solution, 1 X 50 mL (189898-50ML).

Sources

- 1. SATHEE: Chemistry Grignard Reaction Mechanism [satheepunjab.iitk.ac.in]

- 2. fiveable.me [fiveable.me]

- 3. proprep.com [proprep.com]

- 4. Methyl magnesium bromide | CH3BrMg | CID 6349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chembk.com [chembk.com]

- 8. Methylmagnesium Bromide | 75-16-1 [chemicalbook.com]

- 9. bdmaee.net [bdmaee.net]

- 10. Methylmagnesium bromide 3.0M diethyl ether 75-16-1 [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

- 12. Grignard reaction - Wikipedia [en.wikipedia.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. fiveable.me [fiveable.me]

- 15. Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. d-nb.info [d-nb.info]

- 17. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 18. Grignard Reagents [chemed.chem.purdue.edu]

- 19. Grignard Reaction [organic-chemistry.org]

- 20. Methylmagnesium bromide | 75-16-1 | Benchchem [benchchem.com]

- 21. quora.com [quora.com]

- 22. nbinno.com [nbinno.com]

- 23. nbinno.com [nbinno.com]

- 24. Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. westliberty.edu [westliberty.edu]

- 27. fishersci.com [fishersci.com]

Ein tiefgehender technischer Leitfaden zum Schlenk-Gleichgewicht von Methylmagnesiumbromid in THF

Verfasst von: [Ihr Name/Ihre Abteilung], Senior Application Scientist

Einführung

Grignard-Reagenzien, die vor über einem Jahrhundert von Victor Grignard entdeckt wurden, sind nach wie vor eines der wichtigsten Werkzeuge in der organischen Synthese und ermöglichen die Bildung von Kohlenstoff-Kohlenstoff-Bindungen.[1][2] Ihre scheinbar einfache Darstellung und Reaktivität widerlegt jedoch eine komplexe Lösungsdynamik, die für die Optimierung ihrer synthetischen Nützlichkeit von entscheidender Bedeutung ist. Im Mittelpunkt dieser Komplexität steht das Schlenk-Gleichgewicht, ein dynamischer Prozess, der die Speziation von Grignard-Reagenzien in Lösung bestimmt.[3][4] Dieses Gleichgewicht, benannt nach seinem Entdecker Wilhelm Schlenk, beschreibt die Umverteilung von Alkyl/Aryl- und Halogenidsubstituenten um das Magnesiumzentrum.[3]

Dieser technische Leitfaden bietet eine eingehende Untersuchung des Schlenk-Gleichgewichts von Methylmagnesiumbromid (CH₃MgBr), einem prototypischen Grignard-Reagenz, in Tetrahydrofuran (THF), einem häufig verwendeten etherischen Lösungsmittel. Wir werden die grundlegenden Prinzipien des Gleichgewichts, die beteiligten Spezies, die Faktoren, die seine Position beeinflussen, und die analytischen Techniken zu seiner Charakterisierung untersuchen. Darüber hinaus werden wir experimentelle Protokolle und felderprobte Erkenntnisse für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung bereitstellen, um dieses grundlegende Konzept bei ihrer Arbeit zu nutzen und zu kontrollieren.

Das Schlenk-Gleichgewicht: Ein dynamischer Austausch

In seiner einfachsten Form beschreibt das Schlenk-Gleichgewicht ein Gleichgewicht zwischen dem Organomagnesiumhalogenid (RMgX) und seinen entsprechenden Diorganomagnesium- (R₂Mg) und Magnesiumdihalogenid- (MgX₂) Spezies.[3] Für Methylmagnesiumbromid in THF lautet die Gleichung wie folgt:

2 CH₃MgBr (THF)₂ ⇌ (CH₃)₂Mg (THF)₂ + MgBr₂ (THF)₄

Diese Gleichung stellt eine Vereinfachung einer weitaus komplexeren Realität dar. Die tatsächliche Speziation in Lösung wird durch eine Vielzahl von Faktoren beeinflusst, darunter die Konzentration, die Temperatur, die Art des organischen Restes und des Halogenids sowie die Art des Lösungsmittels.[3][4]

Die beteiligten Spezies: Monomere, Dimere und darüber hinaus

Die in der obigen Gleichung dargestellten Spezies sind nicht die einzigen Akteure im Schlenk-Gleichgewicht. In Lösung können Grignard-Reagenzien als Monomere, Dimere und höhere Oligomere existieren.[3] Die Koordination von THF-Molekülen an die Magnesiumzentren ist entscheidend für die Stabilisierung dieser Spezies.[1][3]

-

Monomeres CH₃MgBr: In THF ist das Magnesiumzentrum typischerweise tetraedrisch koordiniert, mit dem Methylrest, dem Bromatom und zwei THF-Molekülen, die an das Magnesium gebunden sind.[5][6]

-

Dimeres (CH₃MgBr)₂: Bei höheren Konzentrationen können sich Dimere durch Halogenidbrücken zwischen zwei Magnesiumzentren bilden.[3]

-

Dimethylmagnesium (CH₃)₂Mg: Diese Spezies, auch als "reines" Grignard-Reagenz bekannt, ist ebenfalls mit THF-Molekülen solvatisiert.

-

Magnesiumbromid (MgBr₂): Das gebildete Magnesiumbromid ist stark mit THF solvatisiert und bildet Spezies wie MgBr₂(THF)₄.[7][8]

Die Reaktivität dieser verschiedenen Spezies kann erheblich variieren. Monomere Grignard-Reagenzien gelten im Allgemeinen als reaktiver bei nukleophilen Additionsreaktionen als ihre dimeren oder aggregierten Gegenstücke, da die monomere Form für die Reaktion zugänglicher ist.[4]

Faktoren, die die Gleichgewichtsposition beeinflussen

Das Verständnis der Faktoren, die die Position des Schlenk-Gleichgewichts beeinflussen, ist für die Kontrolle der Reaktivität und Selektivität von Grignard-Reaktionen von entscheidender Bedeutung.

Lösungsmittel

Das Lösungsmittel spielt eine entscheidende Rolle bei der Bestimmung der Position des Schlenk-Gleichgewichts.[3][4] Stark koordinierende Lösungsmittel wie THF begünstigen die Bildung von monomeren Spezies, indem sie die Magnesiumzentren solvatisieren und die Bildung von Halogenidbrücken verhindern.[3][5] In weniger koordinierenden Lösungsmitteln wie Diethylether ist das Gleichgewicht tendenziell stärker auf die Seite des Organomagnesiumhalogenids verschoben.[3]

Computational-Studien haben gezeigt, dass die Lösungsmitteldynamik ein direkter Schlüsselakteur ist, der den Schlenk-Mechanismus antreibt.[5][9][10][11] Die Bindungsspaltung erfolgt am am stärksten solvatisierten Magnesiumatom, und die Bildung von Bindungen findet am am wenigsten solvatisierten statt.[5][9][10]

Temperatur

Die Temperatur beeinflusst die Position des Schlenk-Gleichgewichts.[3] Obwohl die genaue Auswirkung von der spezifischen Grignard-Reagenz und dem Lösungsmittel abhängen kann, haben thermodynamische Studien für einige Systeme gezeigt, dass die Reaktion exotherm ist, was bedeutet, dass niedrigere Temperaturen die Bildung der Diorganomagnesium- und Magnesiumdihalogenid-Spezies begünstigen.[12]

Konzentration

Bei höheren Konzentrationen neigen Grignard-Reagenzien dazu, Dimere und höhere Oligomere zu bilden, was die Gleichgewichtsposition beeinflusst.[3][13] Dies liegt daran, dass die Wahrscheinlichkeit intermolekularer Wechselwirkungen, die zur Aggregation führen, mit zunehmender Konzentration steigt.

Art des organischen Restes und des Halogenids

Die Art des organischen Restes (R) und des Halogenids (X) hat ebenfalls einen signifikanten Einfluss. Sperrige organische Gruppen können die Dimerisierung sterisch behindern und das Gleichgewicht in Richtung der monomeren Spezies verschieben. Die Elektronegativität des Halogenids beeinflusst auch die Stärke der Magnesium-Halogen-Bindung und damit die Leichtigkeit, mit der sie gespalten und neu gebildet wird.

Additive: Die Rolle von Dioxan und Lithiumchlorid

Die Position des Schlenk-Gleichgewichts kann durch die Zugabe bestimmter Additive gezielt verschoben werden.

-

Dioxan: Die Zugabe von 1,4-Dioxan zu einer THF-Lösung von Methylmagnesiumbromid führt zur Ausfällung von MgBr₂(Dioxan)₂, einem unlöslichen Koordinationspolymer.[3][14][15][16] Diese Entfernung von MgBr₂ aus der Lösung treibt das Gleichgewicht gemäß dem Prinzip von Le Chatelier vollständig auf die rechte Seite und liefert eine Lösung, die hauptsächlich aus (CH₃)₂Mg besteht.[3][15][16] Dies ist eine gängige Methode zur Herstellung von reinen Diorganomagnesiumverbindungen.[3][15]

-

Lithiumchlorid (LiCl): Die Zugabe von LiCl kann die Reaktivität von Grignard-Reagenzien erheblich steigern, was zur Bildung von sogenannten "Turbo-Grignard"-Reagenzien führt.[17][18] Es wird angenommen, dass LiCl die Aggregate der Grignard-Reagenzien aufbricht und reaktivere monomere Spezies bildet.[17] Es kann auch gemischte Magnesium-Lithium-Aggregate bilden, die eine erhöhte Nukleophilie aufweisen.[17]

Analytische Charakterisierung des Schlenk-Gleichgewichts

Aufgrund der dynamischen Natur des Schlenk-Gleichgewichts und der Vielzahl der in Lösung vorhandenen Spezies ist seine Charakterisierung eine Herausforderung.[5][6] Verschiedene analytische Techniken werden eingesetzt, um Einblicke in die Speziation von Grignard-Reagenzien zu gewinnen.

Kernspinresonanzspektroskopie (NMR)

Die NMR-Spektroskopie ist ein leistungsstarkes Werkzeug zur Untersuchung des Schlenk-Gleichgewichts.[12][19] Durch die Analyse der chemischen Verschiebungen und der Integration von Signalen bei verschiedenen Temperaturen können Informationen über die relative Konzentration der verschiedenen Spezies in Lösung erhalten werden.[12][19] Diffusion-Ordered Spectroscopy (DOSY)-NMR-Experimente können auch verwendet werden, um die Größe der in Lösung vorhandenen Spezies zu bestimmen und zwischen Monomeren, Dimeren und höheren Aggregaten zu unterscheiden.[12]

Kristallographie

Die Röntgenkristallographie liefert definitive strukturelle Informationen über Grignard-Reagenzien im festen Zustand.[5][20] Obwohl die Strukturen im festen Zustand nicht immer die Speziation in Lösung widerspiegeln, bieten sie unschätzbare Einblicke in die Koordinationsgeometrien und Bindungsmuster, die in diesen Systemen möglich sind.[5] Beispielsweise wurde die Kristallstruktur von Ethylmagnesiumbromid-Dietherat als tetraedrisches Monomer bestimmt.[20]

Kalorimetrie und Molekulargewichtsbestimmungen

Kalorimetrische Messungen und Molekulargewichtsbestimmungen wurden ebenfalls verwendet, um die thermodynamischen Parameter des Schlenk-Gleichgewichts zu untersuchen und Informationen über den Assoziationsgrad von Grignard-Reagenzien in Lösung zu erhalten.[5]

Experimentelle Protokolle

Protokoll 1: Verschiebung des Schlenk-Gleichgewichts mit Dioxan zur Erzeugung von Dimethylmagnesium

Dieses Protokoll beschreibt ein validiertes Verfahren zur Verschiebung des Schlenk-Gleichgewichts von Methylmagnesiumbromid zur Erzeugung einer Lösung von Dimethylmagnesium.

Materialien:

-

Methylmagnesiumbromid-Lösung in THF (z. B. 1,0 M)

-

Wasserfreies 1,4-Dioxan

-

Wasserfreies THF

-

Argon- oder Stickstoff-Inertgasatmosphäre

-

Schlenk-Kolben und Spritzen

Verfahren:

-

Einrichtung: Ein Schlenk-Kolben wird unter Inertgasatmosphäre (Argon oder Stickstoff) ausgeflammt und abgekühlt.

-

Zugabe des Grignard-Reagenzes: Eine bekannte Menge Methylmagnesiumbromid-Lösung in THF wird über eine Spritze in den Schlenk-Kolben gegeben.

-

Zugabe von Dioxan: Unter kräftigem Rühren wird langsam eine stöchiometrische Menge (bezogen auf MgBr₂) wasserfreies 1,4-Dioxan zu der Grignard-Lösung getropft. Es bildet sich sofort ein weißer Niederschlag von MgBr₂(Dioxan)₂.

-

Rühren und Gleichgewichtseinstellung: Die Suspension wird bei Raumtemperatur für mindestens 1-2 Stunden gerührt, um eine vollständige Ausfällung und Gleichgewichtseinstellung zu gewährleisten.

-

Trennung: Der Niederschlag wird durch Zentrifugation oder Filtration unter Inertgasatmosphäre von der überstehenden Lösung abgetrennt.

-

Analyse: Die Konzentration des resultierenden Dimethylmagnesiums in der THF-Lösung kann durch Titration bestimmt werden.

Begründung der experimentellen Entscheidungen:

-

Inertgasatmosphäre: Grignard-Reagenzien sind sehr reaktiv gegenüber Sauerstoff und Feuchtigkeit.[1][13] Die Durchführung der Reaktion unter einer inerten Atmosphäre ist entscheidend, um die Zersetzung des Reagenzes zu verhindern.

-

Wasserfreie Lösungsmittel und Reagenzien: Wasser reagiert schnell mit Grignard-Reagenzien in einer Säure-Base-Reaktion, um das entsprechende Alkan zu bilden.[1][13] Die Verwendung von wasserfreien Lösungsmitteln und Reagenzien ist daher unerlässlich.

-

Langsames Hinzufügen von Dioxan: Eine langsame Zugabe gewährleistet eine kontrollierte Ausfällung und verhindert die lokale Anreicherung von Dioxan, die zu unerwünschten Nebenreaktionen führen könnte.

-

Rühren: Ein kräftiges Rühren ist notwendig, um eine effiziente Vermischung und eine vollständige Ausfällung des Magnesiumbromid-Dioxan-Komplexes zu gewährleisten.

Visualisierungen

Diagramm des Schlenk-Gleichgewichts

Bildunterschrift: Das Schlenk-Gleichgewicht von Methylmagnesiumbromid in THF.

Experimenteller Arbeitsablauf zur Verschiebung des Gleichgewichts

Bildunterschrift: Arbeitsablauf zur Isolierung von Dimethylmagnesium.

Zusammenfassung und Ausblick

Das Schlenk-Gleichgewicht ist ein grundlegendes Konzept, das der Chemie der Grignard-Reagenzien zugrunde liegt. Für Methylmagnesiumbromid in THF bestimmt dieses dynamische Gleichgewicht die Verteilung der Magnesiumspezies in Lösung, was sich direkt auf die Reaktivität und das Ergebnis synthetischer Transformationen auswirkt.[4] Durch das Verständnis und die Manipulation der Faktoren, die dieses Gleichgewicht beeinflussen – Lösungsmittel, Temperatur, Konzentration und Additive – können Forscher die Reaktivität von Grignard-Reagenzien für ihre spezifischen Bedürfnisse optimieren.

Die in diesem Leitfaden beschriebenen analytischen Techniken und experimentellen Protokolle bieten einen robusten Rahmen für die Untersuchung und Nutzung des Schlenk-Gleichgewichts. Zukünftige Forschungsarbeiten, insbesondere im Bereich der computergestützten Chemie, werden unser Verständnis dieser komplexen Lösungsgleichgewichte weiter vertiefen und die Entwicklung noch ausgefeilterer und selektiverer Grignard-basierter Synthesemethoden ermöglichen.

Referenzen

-

Schlenk equilibrium. In: Wikipedia. Abgerufen von [Link]

-

Schlenk Equilibrium Definition. In: Fiveable. Abgerufen von [Link]

-

Grignard reagent. In: Wikipedia. Abgerufen von [Link]

-

Dioxane method to shift the Schlenk equilibrium of organylmagnesium... In: ResearchGate. Abgerufen von [Link]

-

Magnesium-Halogen Exchange. In: Andrew G Myers Research Group, Harvard University. Abgerufen von [Link]

-

Magnesium-Halogen Exchange Methods. In: Scribd. Abgerufen von [Link]

-

Nova, A., et al. (2017). How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran. ACS Publications. Abgerufen von [Link]

-

Nova, A., et al. (2017). How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran. The Journal of Physical Chemistry B. Abgerufen von [Link]

-

Tuulmets, A., Mikk, M., & Panov, D. (n.d.). SCHLENK EQUILIBRIUM IN TOLUENE SOLUTIONS OF GRIGNARD REAGENTS. Abgerufen von [Link]

-

Association and Dissociation of Grignard Reagents RMgCl and Their Turbo Variant RMgCl⋅LiCl. In: ResearchGate. Abgerufen von [Link]

-

can someone explain or give the name of this mechanism? In: Reddit. Abgerufen von [Link]

-

How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran. In: R Discovery. Abgerufen von [Link]

-

Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents. In: PMC - NIH. Abgerufen von [Link]

-

One‐Step Synthesis and Schlenk‐Type Equilibrium of Cyclopentadienylmagnesium Bromides. In: PMC - PubMed Central. Abgerufen von [Link]

-

How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran. In: ResearchGate. Abgerufen von [Link]

-

J. Li. (2015). In solution, a Schlenk equilibrium exists between a Grignard reagent and a diorganomag. Abgerufen von [Link]

-

How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran. In: UCL Discovery. Abgerufen von [Link]

-

Synthesis, Ether Fragmentation Reactions, and Structural Diversity of Grignard Reagent/1,4-Dioxane Complexes. In: ResearchGate. Abgerufen von [Link]

-

23.3B: Magnesium. In: Chemistry LibreTexts. Abgerufen von [Link]

-

The Crystal Structure of the Ethyl Grignard Reagent, Ethylmagnesium Bromide Dietheratel. Abgerufen von [Link]

-

The Grignard Reagents. In: Organometallics - ACS Publications. Abgerufen von [Link]

-

Direct Nuclear Magnetic Resonance Observation of Me,Mg and MeMgBr in a Diethyl Ether Solution of Methylmagnesium Bromide. In: RSC Publishing. Abgerufen von [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones. In: Master Organic Chemistry. Abgerufen von [Link]

-

(PDF) One‐Step Synthesis and Schlenk‐Type Equilibrium of Cyclopentadienylmagnesium Bromides. In: ResearchGate. Abgerufen von [Link]

-

Organomagnesium compounds (Grignard reagent-RMgX). In: Bethune College. Abgerufen von [Link]

-

Crystal and molecular structure of magnesium bromide-tetrahydrofuran complexes... In: Journal of the American Chemical Society. Abgerufen von [Link]

-

methylmagnesium bromide THF. In: PubChem - NIH. Abgerufen von [Link]

-

Magnesium bromide-tetrahydrofuran complexes... In: Journal of the American Chemical Society. Abgerufen von [Link]

Sources

- 1. Grignard reagent - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 4. fiveable.me [fiveable.me]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 12. One‐Step Synthesis and Schlenk‐Type Equilibrium of Cyclopentadienylmagnesium Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bethunecollege.ac.in [bethunecollege.ac.in]

- 14. researchgate.net [researchgate.net]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. reddit.com [reddit.com]

- 19. Direct nuclear magnetic resonance observation of Me2Mg and MeMgBr in a diethyl ether solution of methylmagnesium bromide - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 20. www2.chem.wisc.edu [www2.chem.wisc.edu]

An In-Depth Technical Guide to the Mechanism of Grignard Reagent Formation

Abstract

The formation of an organomagnesium halide, or Grignard reagent, is a cornerstone of synthetic organic chemistry, providing a powerful method for carbon-carbon bond formation.[1][2][3] Despite its widespread use for over a century, the intricacies of its formation mechanism remain a subject of active investigation. This guide provides a comprehensive exploration of the core mechanistic principles governing the reaction of an organic halide with magnesium metal. We will delve into the critical role of the magnesium surface, the evidence for a single-electron transfer (SET) pathway, the factors influencing reaction initiation and kinetics, and the common side reactions that can impact yield and purity. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this vital synthetic tool.

Introduction: The Enduring Significance of the Grignard Reagent

Since its discovery by Victor Grignard in 1900, the Grignard reagent has become an indispensable tool for chemists.[4][5] Its remarkable ability to act as a potent nucleophile and a strong base has enabled the synthesis of a vast array of compounds, from simple alcohols to complex pharmaceutical intermediates.[1][6][7] The fundamental transformation involves the "insertion" of a magnesium atom into a carbon-halogen bond (R-X), dramatically reversing the polarity of the carbon atom from electrophilic to nucleophilic.[6][8] This guide moves beyond a superficial overview to provide a detailed examination of the mechanistic underpinnings of this critical reaction.

The Core Mechanism: A Surface-Mediated Single-Electron Transfer Process

The prevailing consensus is that the formation of a Grignard reagent is not a simple concerted insertion. Instead, it is a complex, heterogeneous reaction that occurs on the surface of the magnesium metal and proceeds through a radical-mediated pathway.[4][5][8][9]

The Critical Role of the Magnesium Surface

The reaction is fundamentally a surface phenomenon.[4][5][9] The magnesium metal, typically in the form of turnings or powder, provides the heterogeneous surface upon which the reaction takes place.[1][4] The quality and nature of this surface are paramount to the success of the reaction.

-

Surface Passivation: Magnesium is invariably coated with a passivating layer of magnesium oxide (MgO), which is unreactive towards organic halides and can inhibit the reaction.[10][11] The initial phase of the Grignard reaction, often referred to as the "initiation" or "induction" period, is largely dedicated to overcoming this oxide layer.[7]

-

Active Sites: The reaction does not occur uniformly across the entire magnesium surface. Instead, it initiates at a finite number of discrete, highly reactive sites.[12] These sites are thought to be crystal defects, dislocations, or metallic impurities on the magnesium surface. Once initiated, these sites grow, rather than new sites being formed.[12]

The Single-Electron Transfer (SET) Pathway

The central mechanistic event is the transfer of a single electron from the magnesium metal to the organic halide.[4][8] This non-chain radical reaction can be broken down into the following key steps:[8]

-

Electron Transfer: A single electron is transferred from the magnesium surface to the antibonding orbital of the carbon-halogen bond of the organic halide (R-X). This is the rate-determining step.[8] This forms a radical anion intermediate, [R-X]•⁻.

-

Dissociation: The radical anion is unstable and rapidly dissociates to form an alkyl or aryl radical (R•) and a halide ion (X⁻).

-

Radical Recombination: The newly formed radical (R•) and the magnesium radical cation (Mg•⁺), which is formed on the surface, then combine to form the organomagnesium halide (R-Mg-X).[8]

This process is distinct from the single-electron transfer mechanism sometimes proposed for the reactions of Grignard reagents with sterically hindered ketones, which is a separate mechanistic consideration.[13][14]

Diagram of the Single-Electron Transfer Mechanism

Caption: The SET mechanism for Grignard reagent formation.

Reaction Initiation: Overcoming the Activation Barrier

One of the most common practical challenges in Grignard reagent synthesis is initiating the reaction.[6] As mentioned, this is primarily due to the passivating MgO layer. Several techniques have been developed to activate the magnesium surface and facilitate initiation:

| Activation Method | Mechanism of Action | References |

| Mechanical Activation | Crushing magnesium turnings in situ, rapid stirring, or sonication physically breaks the MgO layer, exposing fresh, reactive magnesium. | [6][10][15] |

| Chemical Activation | Small amounts of activating agents like iodine, 1,2-dibromoethane, or methyl iodide are added. These react with the MgO layer to form magnesium halides, which etch the surface and expose the underlying metal. | [4][10][11][16] |

| Entrainment | Adding a more reactive organic halide to initiate the reaction before adding the primary, less reactive halide. | |

| Pre-formed Reagent | A small amount of a previously prepared Grignard reagent can be added to the flask to help initiate the reaction. | [10] |

Experimental Protocol: Initiation of Grignard Reagent Formation

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings in the flask.

-

Initial Reagent Addition: Add a small portion of the organic halide solution in anhydrous ether to the magnesium turnings.

-

Initiation: Gently warm the flask with the palm of your hand or a warm water bath to initiate the reaction.[16] The reaction has started when the solution becomes cloudy and bubbling is observed.[4][16]

-

Chemical Activation (if necessary): If the reaction does not start, add a small crystal of iodine.[11][16] The brown color of the iodine will disappear as it reacts with the magnesium.

-

Sustained Reaction: Once the reaction is self-sustaining, the remaining organic halide solution is added dropwise at a rate that maintains a gentle reflux.[16]

Kinetics and Mass Transport: Factors Governing the Reaction Rate

The rate of Grignard reagent formation is influenced by a combination of chemical kinetics and mass transport phenomena.

-

Chemical Kinetics: The inherent reactivity of the organic halide plays a significant role. The general order of reactivity is I > Br > Cl >> F.[6][17] Aryl and vinyl halides are generally less reactive than alkyl halides.

-

Mass Transport Limitations: Because this is a heterogeneous reaction, the rate can be limited by the diffusion of the organic halide from the bulk solution to the magnesium surface.[18][19] This is particularly true for highly reactive halides where the chemical reaction at the surface is much faster than the rate of diffusion.[18] In such cases, the overall reaction rate becomes dependent on factors like stirring speed and solvent viscosity.

The Role of the Solvent: More Than Just a Medium

The choice of solvent is critical for the successful formation and stability of the Grignard reagent. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are almost exclusively used for several key reasons:

-

Solvation and Stabilization: Ethers are Lewis bases and stabilize the Grignard reagent by coordinating to the magnesium atom.[3][8] This solvation is crucial for keeping the reagent in solution and maintaining its reactivity.

-

Aprotic Nature: Grignard reagents are extremely strong bases and will be destroyed by protic solvents such as water or alcohols.[2][8] Therefore, strictly anhydrous conditions are essential.[4][11]

Common Side Reactions and Byproducts

Several side reactions can occur during the formation of Grignard reagents, leading to reduced yields and the formation of impurities.

-

Wurtz Coupling: The most common side reaction is the coupling of two organic radicals (R•) to form a dimer (R-R).[20] This can also occur by the reaction of the formed Grignard reagent with the starting organic halide.[20]

-

Disproportionation: Alkyl radicals can undergo disproportionation to form an alkane and an alkene.

-

Reaction with Solvent: While ethers are generally stable, under forcing conditions, the Grignard reagent can react with the solvent.

Diagram of Major Side Reactions

Sources

- 1. pentaphos.com [pentaphos.com]

- 2. researchgate.net [researchgate.net]

- 3. Grignard reagent - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. web.alfredstate.edu [web.alfredstate.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. mt.com [mt.com]

- 8. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]

- 9. byjus.com [byjus.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]

- 12. Reactivity of Magnesium Surfaces during the Formation of Grignard Reagents | Semantic Scholar [semanticscholar.org]

- 13. Grignard Reaction [organic-chemistry.org]

- 14. Evidence Against Single-Electron Transfer in the Additions of Most Organomagnesium Reagents to Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. homework.study.com [homework.study.com]

- 16. m.youtube.com [m.youtube.com]

- 17. youtube.com [youtube.com]

- 18. schnyderchemsafety.com [schnyderchemsafety.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]

An In-Depth Technical Guide to the Nucleophilicity of Methylmagnesium Bromide

Introduction: The Grignard Reagent as a Cornerstone of Synthesis

In the landscape of organic chemistry, the formation of carbon-carbon bonds remains a paramount objective. Among the myriad of tools available to the synthetic chemist, Grignard reagents stand out for their versatility, reactivity, and historical significance. Discovered by Victor Grignard in 1900, these organomagnesium halides have revolutionized the field, providing a robust method for the creation of complex molecular architectures from simpler precursors.[1] This guide focuses on a quintessential member of this class: methylmagnesium bromide (CH₃MgBr). We will delve into the core of its chemical personality – its nucleophilicity – providing researchers, scientists, and drug development professionals with a comprehensive understanding of its behavior, application, and the theoretical underpinnings that govern its reactivity.

The utility of methylmagnesium bromide stems from the nucleophilic character of the methyl group, which readily attacks electrophilic carbon centers.[2] This reactivity is a direct consequence of the carbon-magnesium bond's polarity. Magnesium's electropositivity renders the attached carbon atom electron-rich and carbanionic in character, making it a potent nucleophile and a strong base.[3] Understanding and harnessing this nucleophilicity is critical for its effective use in the synthesis of pharmaceuticals, fine chemicals, and novel materials.[1][4]

The Schlenk Equilibrium: Unraveling the True Nature of the Reagent

Before exploring its reactivity, it is crucial to understand that the simple representation "CH₃MgBr" belies the complexity of the Grignard reagent in solution. In ethereal solvents such as diethyl ether or tetrahydrofuran (THF), methylmagnesium bromide exists as a dynamic equilibrium of several species, known as the Schlenk equilibrium.[5] This equilibrium involves the disproportionation of the alkylmagnesium halide into dialkylmagnesium (CH₃)₂Mg and magnesium bromide (MgBr₂).

Caption: General mechanism of Grignard addition to a carbonyl compound.

The class of alcohol produced depends on the starting carbonyl compound:

-

Formaldehyde yields a primary alcohol . [2]* Other aldehydes yield secondary alcohols . * Ketones yield tertiary alcohols . [2]* Esters and acid chlorides react with two equivalents of the Grignard reagent to produce tertiary alcohols . [6]* Carbon dioxide reacts to form a carboxylate salt, which upon acidification yields a carboxylic acid (in this case, acetic acid). [7]

Factors Influencing Nucleophilicity and Reactivity

While highly reactive, the nucleophilicity of methylmagnesium bromide is not absolute and can be influenced by several factors:

-

Steric Hindrance: As with most nucleophiles, the rate of reaction is sensitive to steric bulk at the electrophilic center. Highly hindered carbonyl compounds will react more slowly than less hindered ones. [8]* Electronic Effects: The electrophilicity of the carbonyl carbon plays a crucial role. Electron-withdrawing groups attached to the carbonyl group increase its reactivity towards nucleophilic attack, while electron-donating groups decrease it.

-

Solvent: The choice of solvent can significantly impact the reactivity of the Grignard reagent. Solvents like THF can better solvate the magnesium species, leading to a more reactive, "naked" carbanion, compared to diethyl ether. [9]* Hard and Soft Acid-Base (HSAB) Theory: The methyl carbanion is considered a "hard" nucleophile. According to HSAB theory, hard nucleophiles prefer to react with hard electrophilic centers. [8]In α,β-unsaturated carbonyl compounds, the carbonyl carbon is a hard electrophilic center, while the β-carbon is a soft center. Consequently, methylmagnesium bromide typically undergoes 1,2-addition to the carbonyl group rather than 1,4-conjugate addition. [8][10]

Basicity: The Competing Reaction Pathway

It is imperative to recognize that methylmagnesium bromide is not only a potent nucleophile but also a very strong base. [11][12]This basicity can lead to competing deprotonation reactions if the substrate contains acidic protons. Functional groups with acidic hydrogens, such as alcohols, amines, carboxylic acids, and terminal alkynes, will be deprotonated by the Grignard reagent in a rapid acid-base reaction. [13]This consumes the reagent and prevents the desired nucleophilic addition. Therefore, it is essential to protect such functional groups before introducing the Grignard reagent.

Practical Considerations and Experimental Protocols

The successful application of methylmagnesium bromide hinges on careful experimental technique due to its high reactivity, particularly with atmospheric moisture and oxygen. [14]

Safety and Handling

Methylmagnesium bromide is highly flammable and reacts violently with water, releasing flammable methane gas. [15][16][17][18]It is typically supplied as a solution in an ethereal solvent. [19]All manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware. [14]Appropriate personal protective equipment, including safety goggles, flame-retardant lab coat, and gloves, is mandatory. [17]

Preparation and Titration of Methylmagnesium Bromide

While commercially available, methylmagnesium bromide can also be prepared in the laboratory.

Experimental Protocol: Preparation of Methylmagnesium Bromide

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser fitted with a drying tube (e.g., calcium chloride), and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

-

Reagents: Place magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium surface. Fill the dropping funnel with a solution of methyl bromide in anhydrous diethyl ether or THF. [20]3. Initiation: Add a small portion of the methyl bromide solution to the magnesium turnings. The reaction is initiated when the solution becomes cloudy and gentle refluxing begins. If the reaction does not start, gentle warming may be necessary.

-

Addition: Once the reaction has initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux. [20]5. Completion: After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting greyish solution is the methylmagnesium bromide reagent.

Experimental Protocol: Titration of Methylmagnesium Bromide

The concentration of the prepared Grignard reagent must be accurately determined before use. A common method is potentiometric titration. [21]

-

Titrant Preparation: Prepare a standardized solution of a secondary alcohol, such as 2-butanol, in anhydrous THF. [21]2. Sample Preparation: Under an inert atmosphere, accurately transfer a known volume of the methylmagnesium bromide solution into a dry flask containing anhydrous THF.

-

Titration: Titrate the Grignard solution with the standardized 2-butanol solution using a potentiometric titrator equipped with a platinum electrode. [21]4. Endpoint Determination: The endpoint is determined from the first derivative of the titration curve. This corresponds to the point of inflection where the potential changes most rapidly.

-

Calculation: Calculate the molarity of the methylmagnesium bromide solution based on the volume of titrant used and the stoichiometry of the reaction (1:1).

Application in Drug Development and Synthesis

Methylmagnesium bromide is a pivotal intermediate in pharmaceutical synthesis. [1]Its ability to introduce methyl groups and construct carbon skeletons is essential for creating the complex molecular architectures of many active pharmaceutical ingredients (APIs). [1]The high purity of the reagent is critical in these applications to ensure the efficacy and safety of the final drug product. [1][4]

Quantitative Data Summary

| Property | Value | Reference |

| Chemical Formula | CH₃MgBr | [1] |

| Molecular Weight | 119.24 g/mol | [19] |

| Typical Concentration | 1.0 M - 3.0 M in ether or THF | [19] |

| Appearance | Colorless to light yellow solution | [19] |

| Reactivity | Highly reactive with water, oxygen, and acidic protons | [11][14] |

Conclusion

Methylmagnesium bromide is a powerful and versatile tool in the arsenal of the synthetic chemist. Its potent nucleophilicity, arising from the polarized carbon-magnesium bond, enables the efficient formation of carbon-carbon bonds, a fundamental transformation in organic synthesis. However, its utility is intrinsically linked to a thorough understanding of its complex solution behavior, its dual nature as both a nucleophile and a strong base, and the stringent experimental conditions required for its safe and effective use. For researchers and professionals in drug development and chemical synthesis, mastering the application of this quintessential Grignard reagent is not merely a technical skill but a gateway to molecular innovation.

References

-

Ashby, E. C., Laemmle, J., & Neumann, H. M. (1972). Organometallic reaction mechanisms. XII. Mechanism of methylmagnesium bromide addition to benzonitrile. Journal of the American Chemical Society, 94(16), 5421–5429. [Link]

-

Filo. (2025, July 23). Propose a mechanism for the reaction of methylmagnesium bromide (CH_3MgBr... [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Safe Handling and Storage of Methylmagnesium Bromide: A Guide for Users. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Methylmagnesium Bromide in Pharmaceutical Synthesis: Key Intermediate Insights. [Link]

-

Carl Roth. (n.d.). Safety Data Sheet: Methylmagnesium bromide 1.0 M solution in THF. [Link]

-

Chemistry Stack Exchange. (2018, March 19). Nucleophilic addition of grignard reagent. [Link]

-

Study.com. (n.d.). Write a complete mechanism for the reaction of methyl acetate and methylmagnesium bromide. [Link]

-